molecular formula C22H14Br2N2O B15044968 2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B15044968
M. Wt: 482.2 g/mol
InChI Key: OBGKIEKRPIUHPH-DJBTXWDTSA-N
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Description

2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of bromine atoms attached to phenyl rings and a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine typically involves multiple steps, including the formation of the benzoxazole core and the introduction of bromine atoms. One common synthetic route involves the following steps:

  • **Formation of Benzox

Properties

Molecular Formula

C22H14Br2N2O

Molecular Weight

482.2 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine

InChI

InChI=1S/C22H14Br2N2O/c23-16-7-3-5-15(13-16)6-4-12-25-17-10-11-21-20(14-17)26-22(27-21)18-8-1-2-9-19(18)24/h1-14H/b6-4+,25-12?

InChI Key

OBGKIEKRPIUHPH-DJBTXWDTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC(=CC=C4)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC(=CC=C4)Br)Br

Origin of Product

United States

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